Pentachloroanisole

Descripción

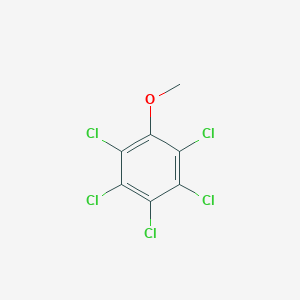

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentachloro-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBABSCYTNHOKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5O | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021103 | |

| Record name | Pentachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentachloroanisole appears as needles or white crystals. (NTP, 1992), White solid; [CAMEO] | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992) | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000592 [mmHg] | |

| Record name | Pentachloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1825-21-4 | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentachloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D125MH3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 228 °F (NTP, 1992), 108-110 °C | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is the chemical structure of Pentachloroanisole?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Pentachloroanisole, including its structure, physicochemical characteristics, and relevant experimental protocols.

Chemical Structure and Identification

This compound, a halogenated anisole, is characterized by a benzene (B151609) ring substituted with five chlorine atoms and one methoxy (B1213986) group.

-

IUPAC Name: 1,2,3,4,5-pentachloro-6-methoxybenzene[1]

-

Synonyms: Pentachlorophenyl methyl ether, Pentachloranisole, Benzene, pentachloromethoxy-, Methyl pentachlorophenate[1][2][3][5][8]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Reference |

| Molecular Weight | 280.36 g/mol | [5][6][7] |

| Appearance | Needles or white crystals | [1][5] |

| Melting Point | 108-110 °C (226-228 °F) | [1][4][5][7][9] |

| Boiling Point | 309 °C (at 760 Torr) | [4][5] |

| Water Solubility | < 1 mg/mL at 25 °C (77 °F) | [1][9] |

| Vapor Pressure | 0.000592 mmHg | [1] |

| LogP (Octanol/Water Partition Coefficient) | 5.45 | [1] |

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of hexachlorobenzene (B1673134) with sodium methoxide (B1231860).[1]

Principle: This synthesis proceeds via a nucleophilic aromatic substitution reaction, where the methoxide ion displaces a chloride ion on the hexachlorobenzene ring.

Materials:

-

Hexachlorobenzene

-

Sodium methoxide

-

Methanol (anhydrous)

-

Pyridine (anhydrous)

-

Apparatus for heating and reflux

-

Extraction and purification equipment

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

In a separate reaction vessel, dissolve hexachlorobenzene in anhydrous pyridine.

-

Heat the hexachlorobenzene solution to boiling under reflux.

-

Slowly add the sodium methoxide solution to the boiling hexachlorobenzene solution.

-

Maintain the reaction mixture at reflux for a specified period, monitoring the reaction progress by a suitable chromatographic technique (e.g., GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Gas chromatography coupled with mass spectrometry (GC/MS) or an electron capture detector (ECD) are common methods for the analysis of this compound in various matrices.[1]

Principle: The sample is first extracted and cleaned up to remove interfering substances. The extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the column. The separated compound is then detected by a mass spectrometer, which provides mass-to-charge ratio information for identification and quantification, or by an ECD, which is highly sensitive to halogenated compounds.

Procedure:

-

Sample Preparation:

-

Extraction: Extract the sample (e.g., soil, water, biological tissue) with a suitable organic solvent (e.g., hexane, dichloromethane).

-

Cleanup: Use techniques like gel permeation chromatography or solid-phase extraction to remove interfering compounds.[1]

-

-

GC Analysis:

-

Inject the cleaned-up extract into the GC system.

-

Separate the components on a capillary column appropriate for organochlorine pesticide analysis.

-

-

Detection and Quantification:

-

Detect the eluted this compound using MS or ECD.

-

Quantify the amount of this compound by comparing the peak area to that of a known standard.

-

Metabolic Pathway

This compound is known to be a metabolite of the wood preservative pentachlorophenol (B1679276) (PCP).[1] Certain microorganisms, such as the fungus Trichoderma virgatum, can methylate PCP to form this compound.[1] Conversely, this compound can undergo demethylation to revert to pentachlorophenol.[10]

Caption: Simplified metabolic pathway of this compound.

References

- 1. This compound | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anisole, 2,3,4,5,6-pentachloro- [webbook.nist.gov]

- 3. Anisole, 2,3,4,5,6-pentachloro- [webbook.nist.gov]

- 4. This compound | CAS 1825-21-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | 1825-21-4 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. ez.restek.com [ez.restek.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pentachloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroanisole (PCA) is a chlorinated aromatic compound of significant environmental and toxicological interest. It is primarily known as a metabolite of the widely used biocide pentachlorophenol (B1679276) (PCP).[1][2] PCA is formed through the microbial methylation of PCP in soil and aquatic environments.[1][2] Conversely, it can be demethylated back to PCP within organisms, contributing to the overall toxicity of PCP exposure.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its metabolic pathway.

Chemical and Physical Properties

This compound is a white, crystalline solid with a needle-like appearance.[3] Its chemical structure consists of a benzene (B151609) ring substituted with five chlorine atoms and one methoxy (B1213986) group.

Identifiers and Structure

| Property | Value |

| IUPAC Name | 1,2,3,4,5-pentachloro-6-methoxybenzene |

| CAS Number | 1825-21-4 |

| Molecular Formula | C₇H₃Cl₅O |

| Molecular Weight | 280.36 g/mol |

| SMILES | COC1=C(Cl)C(=C(C(=C1Cl)Cl)Cl)Cl |

| InChI | InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 108-110 °C | --INVALID-LINK-- |

| Boiling Point | 309 °C at 760 Torr | --INVALID-LINK-- |

| Vapor Pressure | 0.000557 mmHg at 25 °C | --INVALID-LINK-- |

| Solubility in Water | < 1 mg/mL at 25 °C (Insoluble) | --INVALID-LINK-- |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.45 | PubChem |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound by Methylation of Pentachlorophenol

This compound can be synthesized in the laboratory by the methylation of pentachlorophenol. Diazomethane (B1218177) is a common methylating agent for this purpose.

Warning: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Pentachlorophenol (PCP)

-

Diazomethane solution in diethyl ether

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of pentachlorophenol in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether to the cooled PCP solution with continuous stirring. The addition should be done dropwise until the yellow color of diazomethane persists, indicating the reaction is complete.

-

Allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Quench any excess diazomethane by the careful, dropwise addition of a small amount of methanol until the yellow color disappears.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is crude this compound, which can be further purified by recrystallization.

Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol (B145695) and water (e.g., 70:30 ethanol:water) is often effective.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask. Heat the solution gently on a hot plate in a fume hood.

-

Once the solid has completely dissolved, slowly add hot water to the solution until it becomes slightly cloudy. This indicates the solution is saturated.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture.

-

Dry the crystals in a desiccator to remove any remaining solvent.

-

Determine the melting point of the purified crystals to assess their purity.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Sample Preparation (for environmental samples):

-

Water Samples: Extract a 1 L water sample with a suitable organic solvent such as hexane (B92381) or dichloromethane (B109758) using a separatory funnel. Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a small volume.[4]

-

Soil/Sediment Samples: Extract a known weight of the sample (e.g., 10 g) with a mixture of hexane and acetone (B3395972) using sonication or Soxhlet extraction.[4] Concentrate the extract after removing any water.

-

Biological Tissues (e.g., fish): Homogenize the tissue sample and extract with an appropriate solvent. A cleanup step, such as gel permeation chromatography (GPC), may be necessary to remove lipids.

GC-MS Instrumental Parameters (Typical):

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 min.

-

Ramp 1: 30 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 320 °C, hold for 2 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ 8000) or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 280, 265, 237).

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

This compound is metabolically linked to pentachlorophenol. In the environment, microorganisms can methylate PCP to form PCA.[1][2] In vertebrate organisms, PCA can be demethylated by cytochrome P450 enzymes in the liver back to PCP.[2] This metabolic cycle is important for understanding the overall fate and toxicity of these compounds.

References

- 1. This compound | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Pentachloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for pentachloroanisole (PCA), a chlorinated aromatic compound of significant interest in environmental and toxicological research. This document details the synthesis of its precursor, pentachlorophenol (B1679276) (PCP), and the subsequent methylation reactions to yield PCA. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to assist researchers in the laboratory-scale preparation of this compound.

Introduction

This compound (PCA) is a significant environmental metabolite of pentachlorophenol (PCP), a widely used pesticide and wood preservative.[1] Due to its persistence and potential for bioaccumulation, understanding the synthesis and properties of PCA is crucial for toxicological studies and the development of analytical standards. The primary and most direct route for the synthesis of PCA is through the methylation of its precursor, pentachlorophenol. This guide will first outline the synthesis of PCP and then delve into the detailed methodologies for its conversion to PCA.

Synthesis of the Precursor: Pentachlorophenol (PCP)

The industrial synthesis of pentachlorophenol is typically achieved through the direct chlorination of phenol (B47542).[2] This process involves the stepwise substitution of hydrogen atoms on the benzene (B151609) ring with chlorine atoms.

Chlorination of Phenol

This method involves bubbling chlorine gas through molten phenol in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet tube, and a condenser is charged with phenol.

-

Catalyst Addition: A catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the phenol.[2]

-

Chlorination: Chlorine gas is bubbled through the molten phenol. The reaction is exothermic, and the temperature is typically maintained at a temperature up to approximately 191°C.[2]

-

Monitoring: The reaction progress can be monitored by measuring the specific gravity of the reaction mixture.

-

Work-up: Upon completion, the crude PCP is obtained. Commercial PCP produced by this method is typically 84-90% pure and contains other polychlorinated phenols, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans as impurities.[2]

Logical Relationship: Synthesis of Pentachlorophenol

Caption: Synthesis of Pentachlorophenol from Phenol.

Synthesis of this compound (PCA) from Pentachlorophenol (PCP)

The most common laboratory-scale synthesis of PCA involves the methylation of the hydroxyl group of PCP. Two primary methods are detailed below: methylation using methyl iodide with a phase-transfer catalyst and methylation using diazomethane (B1218177).

Methylation using Methyl Iodide and a Phase-Transfer Catalyst

This method utilizes methyl iodide as the methylating agent in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), which facilitates the reaction between the water-insoluble PCP and the methylating agent.

Experimental Protocol:

-

Dissolution: A sample containing pentachlorophenol is dissolved in a suitable organic solvent (e.g., acetone).[3]

-

Reagent Addition: To the solution, add 1.0 M tetrabutylammonium hydroxide (TBAH) in methanol (B129727) followed by methyl iodide.[3] For example, to a 3 mL acetone (B3395972) solution, 80 µL of 1.0 M TBAH in methanol and 40 µL of methyl iodide can be added.[3]

-

Reaction: The reaction mixture is stoppered and heated in a water bath at 40°C for 1.5 hours.[3]

-

Work-up and Extraction: After cooling, the reaction mixture is transferred to a concentrator with hexane (B92381) and evaporated to approximately 1 mL. The concentrate is then diluted with hexane and washed with distilled water.[3]

-

Purification: The organic layer containing this compound can be further purified if necessary, for example, by passing through a Florisil column. The final product is then concentrated for analysis or further use.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Recovery of PCP as PCA | High | [3] |

Note: The provided reference focuses on an analytical method, hence "recovery" is reported instead of "yield". However, the high recovery suggests an efficient conversion.

Methylation using Diazomethane

Diazomethane is a potent methylating agent but is also highly toxic and potentially explosive. Therefore, it should be handled with extreme caution by experienced personnel in a well-ventilated fume hood. It is typically generated in situ and used immediately.

Experimental Protocol (General Procedure for Phenols):

-

Diazomethane Generation: Diazomethane is generated from a precursor such as N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) by reaction with a strong base like potassium hydroxide in a specialized distillation apparatus.[3] The generated diazomethane is co-distilled with ether and collected in a cooled receiving flask.

-

Methylation Reaction: The ethereal solution of diazomethane is added dropwise to a solution of pentachlorophenol in a suitable solvent (e.g., ethyl ether) at 0°C until a persistent yellow color indicates an excess of diazomethane.[3]

-

Reaction Completion: The reaction mixture is allowed to stand for about 30 minutes.[3]

-

Quenching: The excess diazomethane is carefully quenched by the dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears.

-

Work-up: The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value |

| Yield | Typically high for methylation of phenols |

Note: While a specific yield for the methylation of PCP using diazomethane was not found in the provided search results, this method is generally known to give high yields for the methylation of acidic hydroxyl groups.

Experimental Workflow: Synthesis of this compound

Caption: Experimental workflows for the synthesis of this compound.

Biological Methylation

It is noteworthy that this compound can also be formed through the biological methylation of pentachlorophenol by various microorganisms, such as the fungus Trichoderma virgatum.[4] This transformation is a detoxification pathway observed in the environment. While not a practical laboratory synthesis method, it is a crucial pathway to consider in environmental fate and metabolism studies of PCP.

Purification and Characterization

The final this compound product can be purified by standard laboratory techniques.

-

Recrystallization: For solid products, recrystallization from a suitable solvent is a common and effective purification method.

-

Chromatography: Column chromatography can be employed for the purification of smaller scale reactions or for the separation of closely related impurities.

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Determination: To assess the purity of the crystalline product.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult original literature and adhere to strict safety protocols, especially when working with hazardous reagents like diazomethane and chlorinated phenols.

References

Pentachloroanisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroanisole (PCA) is a chlorinated aromatic compound of significant environmental and toxicological interest. It is primarily known as a metabolite of the widely used wood preservative pentachlorophenol (B1679276) (PCP) and the fungicide pentachloronitrobenzene. Due to its persistence, bioaccumulation potential, and toxic effects, a thorough understanding of its chemical properties, analytical methods, and biological interactions is crucial for researchers in environmental science, toxicology, and drug development. This guide provides an in-depth overview of this compound, including its chemical identifiers, physicochemical properties, toxicological profile, and analytical methodologies.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1825-21-4 |

| PubChem CID | 15767[1] |

| InChI | InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

| InChIKey | BBABSCYTNHOKOG-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

| Molecular Formula | C7H3Cl5O |

| Synonyms | Pentachlorophenyl methyl ether, Methyl pentachlorophenate, 2,3,4,5,6-Pentachloroanisole |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 280.36 g/mol |

| Appearance | White to off-white solid, needles or crystals[1] |

| Melting Point | 108-110 °C |

| Boiling Point | 309 °C (at 760 Torr) |

| Water Solubility | Insoluble |

| Vapor Pressure | 0.000557 mmHg at 25°C |

| LogP (Octanol-Water Partition Coefficient) | 5.45 |

Toxicological Profile

This compound exhibits a range of toxicological effects, primarily impacting developmental processes and potentially acting as a carcinogen. The following table summarizes key toxicological data.

Table 3: Toxicological Data for this compound

| Parameter | Species | Value |

| LD50 (Oral) | Mouse | 318 mg/kg |

| Carcinogenicity | Rat (male) | Some evidence (benign pheochromocytomas) |

| Rat (female) | Equivocal evidence | |

| Mouse (male) | Some evidence (benign pheochromocytomas, liver hemangiosarcomas) | |

| Mouse (female) | No evidence | |

| Developmental Toxicity | Zebrafish | Less toxic than pentachlorophenol (PCP)[2] |

| Mechanism of Toxicity | Zebrafish | Disruption of thyroid hormone regulating pathways[2] |

Experimental Protocols

Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general methodology for the extraction and analysis of this compound from soil samples. Specific applications may require optimization of the described steps.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

-

Objective: To extract this compound from the soil matrix and remove interfering substances.

-

Materials:

-

Homogenized soil sample

-

Acetonitrile (B52724) (ACN)

-

Water (for dry samples)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

50 mL centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

-

Procedure:

-

Weigh a representative portion of the homogenized soil sample (e.g., 5-15 g) into a 50 mL centrifuge tube. For dry soil samples, add a small amount of water to hydrate (B1144303) the sample.

-

Add a specific volume of acetonitrile (e.g., 10-15 mL) to the tube.

-

Add the appropriate QuEChERS extraction salt mixture.

-

Tightly cap the tube and shake vigorously for a set period (e.g., 1-5 minutes) using a mechanical shaker or vortex mixer to ensure thorough mixing and extraction.

-

Centrifuge the sample at a specified speed and time (e.g., 4000-5000 rpm for 5 minutes) to separate the acetonitrile layer containing the analyte from the solid soil matrix.

-

Carefully collect the acetonitrile supernatant for cleanup and subsequent GC-MS analysis.

-

2. Sample Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

-

Objective: To further remove interfering matrix components from the acetonitrile extract.

-

Materials:

-

Acetonitrile extract from the previous step

-

d-SPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

-

2 mL or 15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Transfer an aliquot of the acetonitrile supernatant into a centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the specific matrix interferences.

-

Vortex the tube for a short period (e.g., 30-60 seconds) to ensure interaction between the extract and the sorbents.

-

Centrifuge the tube to pellet the sorbents.

-

The cleaned supernatant is then ready for GC-MS analysis.

-

3. GC-MS Analysis

-

Objective: To separate, identify, and quantify this compound in the cleaned extract.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical Parameters:

-

GC Column: A non-polar or semi-polar capillary column (e.g., SH-Rxi-5Sil MS, 30 m x 0.25 mm x 0.25 µm).[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min).[3]

-

Injection Mode: Splitless injection.

-

Injection Volume: 1 µL.

-

Oven Temperature Program: An initial temperature of 50°C held for 1 minute, then ramped to 125°C at 25°C/min, and finally ramped to 300°C at 10°C/min and held for 15 minutes.[3]

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is often employed.

-

Quantification: Based on the peak area of a specific ion of this compound, calibrated against a standard curve prepared from certified reference materials.

-

Signaling Pathway and Mechanism of Toxicity

Studies in zebrafish embryos have indicated that this compound can disrupt the thyroid hormone signaling pathway, leading to developmental toxicity.[2] The proposed mechanism involves the alteration of the expression of key genes involved in thyroid hormone regulation.

Caption: Proposed signaling pathway for this compound-induced developmental toxicity.

References

- 1. This compound | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Relative developmental toxicities of this compound and pentachlorophenol in a zebrafish model (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Environmental Presence of Pentachloroanisole: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroanisole (PCA) is a chlorinated aromatic compound pervasively found at low levels throughout the global environment.[1] Primarily known as a microbial metabolite of the widely used biocide pentachlorophenol (B1679276) (PCP), PCA's environmental fate is of significant interest due to its persistence, potential for long-range transport, and ability to bioaccumulate.[1] This technical guide provides an in-depth overview of the natural occurrence of PCA, its formation pathways, and the analytical methodologies used for its detection and quantification in various environmental matrices.

Introduction

This compound (C₇H₃Cl₅O) is not a commercially produced chemical but rather an environmental transformation product.[1] Its principal precursor, pentachlorophenol (PCP), has seen extensive historical use as a wood preservative, fungicide, and insecticide.[2] Consequently, PCA is frequently detected in soil, water, sediment, and biota, often in areas with no direct history of PCP application, indicating its capacity for long-distance atmospheric transport.[1] Understanding the natural occurrence and formation of PCA is crucial for assessing the long-term environmental impact of PCP contamination and for developing effective bioremediation strategies.

Natural Occurrence and Formation

The primary mechanism for the formation of PCA in the environment is the microbial O-methylation of pentachlorophenol.[2][3] This biotransformation can be carried out by a variety of microorganisms, including fungi and bacteria, under both aerobic and anaerobic conditions.[3]

Microbial Transformation of Pentachlorophenol to this compound

The conversion of PCP to PCA is a detoxification mechanism for some microorganisms. The methylation of the hydroxyl group of PCP reduces its polarity and toxicity. This process is mediated by enzymes such as O-methyltransferases. The reverse reaction, the demethylation of PCA back to PCP, can also occur in the environment.

The following diagram illustrates the microbial methylation of pentachlorophenol to this compound and the potential for subsequent demethylation.

References

Microbial Degradation of Pentachloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial degradation of pentachloroanisole (PCA), a persistent environmental pollutant. This document details the microorganisms involved, the metabolic pathways, key enzymatic players, and the environmental factors influencing its breakdown. It also provides structured data on degradation kinetics and detailed experimental protocols for studying this process.

Introduction

This compound (PCA) is a methylated derivative of pentachlorophenol (B1679276) (PCP), a widely used biocide. While methylation is often a detoxification step carried out by microorganisms to reduce the toxicity of PCP, PCA itself is a lipophilic and persistent compound with a tendency to bioaccumulate[1]. Understanding the microbial processes that lead to the complete degradation of PCA is crucial for developing effective bioremediation strategies for contaminated environments. This guide synthesizes current knowledge on the microbial degradation of PCA, focusing on the core mechanisms and experimental approaches.

Microorganisms Involved in PCA Degradation

A variety of microorganisms, including both fungi and bacteria, have been implicated in the transformation and degradation of PCA.

-

Fungi: White-rot fungi are particularly effective at metabolizing PCA and its precursor, PCP. Species such as Phanerochaete chrysosporium and Phanerochaete sordida are known to methylate PCP to PCA[2]. Fungi like Trichoderma virgatum have also been identified as producers of PCA from PCP[3]. The lignin-degrading enzymatic system of these fungi, including laccases and peroxidases, plays a crucial role in these transformations[4].

-

Bacteria: Bacterial degradation of PCA often occurs in mixed microbial consortia found in soil and sediment[1][5]. While some bacteria can methylate PCP to PCA, their more significant role appears to be in the subsequent degradation of PCA, particularly under anaerobic conditions where demethylation to PCP is a key step[3]. Anaerobic bacteria such as Desulfitobacterium species are known to be involved in the reductive dechlorination of the resulting PCP[4][6]. Aerobic bacteria like Sphingobium chlorophenolicum, Mycobacterium, Pseudomonas, and Flavobacterium species are known to degrade PCP, the primary metabolite of PCA demethylation[4][7][8].

Metabolic Pathways of PCA Degradation

The microbial degradation of PCA is a multi-step process that is heavily influenced by the presence or absence of oxygen. The central step in PCA degradation is its demethylation to PCP, which then enters well-established degradation pathways.

Demethylation of PCA to PCP

The primary transformation of PCA is its O-demethylation to yield PCP. This reaction has been observed under both aerobic and anaerobic conditions in soil microcosms[3]. Interestingly, the conversion of PCA to PCP is significantly more favorable under anaerobic conditions. In one study, 42.1% of the applied PCA was converted to PCP under anaerobic conditions after 24 days, compared to only 5.6% under aerobic conditions[3].

The key enzymes believed to be responsible for this demethylation are cytochrome P450 monooxygenases (CYP450s) . These enzymes are known to catalyze O-demethylation of various chloroanisoles in fungi and are also involved in the oxidative demethylation of other aromatic compounds in bacteria[9][10].

Aerobic Degradation of the Resulting PCP

Once PCA is demethylated to PCP, the subsequent aerobic degradation pathway is well-characterized, particularly for bacteria like Sphingobium chlorophenolicum. The pathway proceeds as follows[4][11]:

-

Hydroxylation: PCP is hydroxylated by a PCP-4-monooxygenase to form tetrachlorohydroquinone (B164984) (TCHQ).

-

Reductive Dechlorination: TCHQ is then sequentially dehalogenated to 2,6-dichlorohydroquinone (B128265) (2,6-DCHQ).

-

Ring Cleavage: The aromatic ring of 2,6-DCHQ is cleaved by a dioxygenase, leading to intermediates that can enter central metabolic pathways.

Anaerobic Degradation of the Resulting PCP

Under anaerobic conditions, the degradation of PCP follows a reductive dechlorination pathway, which is carried out by anaerobic microbial consortia[4][6][12]:

-

Sequential Reductive Dechlorination: The chlorine atoms are removed one by one, leading to the formation of tetrachlorophenols, trichlorophenols, dichlorophenols, and monochlorophenol.

-

Formation of Phenol: The final dechlorination step yields phenol.

-

Mineralization: Phenol can then be completely mineralized to methane (B114726) (CH₄) and carbon dioxide (CO₂) by methanogenic consortia.

The following diagram illustrates the central role of PCA demethylation and the subsequent degradation pathways of PCP.

Quantitative Data on PCA Degradation

The following table summarizes the available quantitative data on the microbial degradation of this compound.

| Parameter | Value | Conditions | Microorganism(s) | Reference |

| Half-life (t½) | ~20-30 days (estimated) | Anaerobic, flooded soil | Mixed soil microflora | [13] |

| Conversion to PCP | 5.6% after 24 days | Aerobic, moist silty clay loam soil | Mixed soil microflora | [3] |

| Conversion to PCP | 42.1% after 24 days | Anaerobic, moist silty clay loam soil | Mixed soil microflora | [3] |

| PCP Degradation from Soil | 88-91% decrease in 6.5 weeks | Field soil inoculated with fungi, peat added as carbon source | Phanerochaete chrysosporium or P. sordida | [2] |

| PCP Methylation to PCA | 8-13% of total PCP decrease | Field soil inoculated with fungi | Phanerochaete chrysosporium or P. sordida | [2] |

Experimental Protocols

This section outlines a general methodology for conducting a laboratory-scale study on the microbial degradation of PCA in soil.

Soil Microcosm Setup

-

Soil Collection and Characterization: Collect soil from a relevant site. Characterize its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

-

Microcosm Preparation: Distribute a known amount of soil (e.g., 50 g) into sterile glass containers (e.g., 250 mL serum bottles).

-

Spiking with PCA: Prepare a stock solution of PCA in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired final concentration, ensuring the solvent evaporates completely before sealing the microcosms.

-

Moisture Adjustment: Adjust the soil moisture to a specific water holding capacity (e.g., 60%) with sterile deionized water.

-

Incubation Conditions:

-

Aerobic: Seal the microcosms with gas-permeable membranes or aerate periodically.

-

Anaerobic: Purge the headspace of the microcosms with an inert gas (e.g., N₂) and seal with butyl rubber stoppers.

-

-

Incubate the microcosms at a constant temperature (e.g., 25°C) in the dark.

-

Controls: Prepare sterile controls (e.g., by autoclaving the soil) to account for abiotic degradation.

Sample Extraction and Analysis

-

Sampling: At designated time points, sacrifice replicate microcosms for analysis.

-

Extraction:

-

Extract a subsample of soil (e.g., 10 g) with an appropriate solvent system (e.g., hexane/acetone mixture) using methods like sonication or accelerated solvent extraction.

-

For the analysis of phenolic metabolites like PCP, an alkaline extraction followed by acidification and re-extraction into an organic solvent is recommended.

-

-

Derivatization (for PCP and other phenolic metabolites): Acetylate the phenolic compounds by adding acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or sodium carbonate). This improves their chromatographic properties for GC-MS analysis.

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp to separate PCA and its expected metabolites.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for PCA, PCP, and their acetylated derivatives.

-

Quantification: Use an internal standard method for accurate quantification.

-

The following diagram illustrates a typical experimental workflow for a PCA degradation study.

Regulatory Pathways

The degradation of xenobiotics like PCA is a regulated process within microorganisms. In filamentous fungi, a signaling pathway has been identified that controls the expression of detoxification genes, which could be relevant for PCA degradation.

This pathway involves a fungus-specific transcription factor (e.g., ShXDR1 in Sclerotinia homoeocarpa) that, upon activation by a xenobiotic compound, induces the expression of:

-

Phase I enzymes: Cytochrome P450 monooxygenases that carry out initial modifications, such as the demethylation of PCA to PCP.

-

Phase III transporters: ATP-binding cassette (ABC) transporters that efflux the xenobiotic or its metabolites from the cell, reducing intracellular toxicity.

The following diagram depicts this regulatory mechanism.

Conclusion

The microbial degradation of this compound is a critical environmental process that hinges on the demethylation of PCA to the more readily degradable pentachlorophenol. Both fungi and bacteria contribute to this process through a variety of enzymatic activities, with cytochrome P450 monooxygenases playing a likely central role in the initial demethylation step. The subsequent degradation of PCP is well-understood and proceeds via distinct aerobic and anaerobic pathways. Further research focusing on the isolation and characterization of specific PCA-demethylating enzymes and the elucidation of their regulatory networks will enhance our ability to design and implement effective bioremediation strategies for PCA-contaminated sites. The experimental frameworks provided in this guide offer a starting point for researchers to quantitatively assess and optimize these degradative processes.

References

- 1. mdpi.com [mdpi.com]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. This compound | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. Biodegradation of Pentachlorophenol in a Continuous Anaerobic Reactor Augmented with Desulfitobacterium frappieri PCP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccme.ca [ccme.ca]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of Cytochrome P450 in Pentachlorophenol Transformation in a White Rot Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Environmental Odyssey of Pentachloroanisole: A Technical Guide

An In-Depth Examination of the Environmental Fate, Transport, and Transformation of a Persistent Organic Pollutant

Pentachloroanisole (PCA) is a fully chlorinated aromatic ether that has garnered significant attention from the scientific community due to its widespread presence and persistence in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of PCA, designed for researchers, scientists, and drug development professionals. The following sections delve into its physicochemical properties, environmental distribution, and the key transformation processes that govern its persistence and mobility, supported by detailed experimental protocols and visual representations of its environmental pathways.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally dictated by its physicochemical properties. For this compound, these properties indicate a propensity for partitioning into organic matter and potential for long-range transport. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₅O | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point | 309 °C at 760 Torr | [1] |

| Water Solubility | < 1 mg/mL at 25 °C | [1] |

| Vapor Pressure | 0.000592 mmHg at 25 °C | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.45 | [1] |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | Estimated at 1490 | [1] |

| Henry's Law Constant | Estimated to be high, indicating potential for volatilization from moist soil and water. The volatilization half-life from a model river is estimated to be 2.2 hours, and from a model lake, 6.9 days. | [2] |

| Atmospheric Half-life | Estimated to be 15 days, reacting with photochemically-produced hydroxyl radicals. A QSAR estimate suggests a phototransformation half-life of 9.8 days. | [1][2] |

| Soil Half-life | Can persist for decades. An estimated half-life of approximately 20 days was observed in one study under flooded conditions where PCP was a continuous source. | [1][2] |

| Aquatic Half-life | Volatilization is a primary loss mechanism. Estimated half-lives for a model river and lake are 5.7 hours and 6.9 days, respectively. | [1] |

Environmental Fate and Transport

This compound is not commercially produced in significant quantities. Its primary source in the environment is the microbial transformation of pentachlorophenol (B1679276) (PCP), a widely used biocide, particularly in wood preservation.[1][3] PCA is also a known metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB).[1]

Sorption and Mobility

With a high octanol-water partition coefficient (Log Kow of 5.45) and an estimated soil organic carbon-water partition coefficient (Koc) of 1490, PCA exhibits strong sorption to soil organic matter and sediments.[1][4] This high sorption potential suggests that PCA has low mobility in soil and is likely to accumulate in the organic-rich horizons of soils and in aquatic sediments.[1][5] The movement of PCA in the environment is therefore closely linked to the transport of soil particles and sediments.

Volatilization and Atmospheric Transport

Despite its low vapor pressure, the high Henry's Law constant of PCA indicates a tendency to volatilize from moist soil and water surfaces.[2] Once in the atmosphere, it can exist in both the vapor and particulate phases.[6] Its estimated atmospheric half-life of approximately 9.8 to 15 days allows for long-range atmospheric transport, leading to its detection in remote regions such as the Arctic.[2][6][7]

Degradation and Transformation Pathways

The persistence of this compound in the environment is governed by a complex interplay of biotic and abiotic degradation processes.

Biodegradation

Microbial activity is a primary driver of both the formation and degradation of PCA.

The principal formation pathway of PCA is the methylation of PCP by various microorganisms, including fungi such as Trichoderma virgatum and bacteria.[1][8] This process is considered a detoxification mechanism by the microorganisms.[8] The conversion of PCP to PCA is favored in aerobic conditions.[1]

PCA can be demethylated back to PCP, particularly under anaerobic conditions.[1] This interconversion between PCP and PCA is a key feature of their environmental fate. Further degradation of the resulting PCP can then proceed through reductive dechlorination to form lesser-chlorinated phenols.[9] The overall biodegradation of PCA can be slow, contributing to its persistence.

Photodegradation

Photodegradation is another significant process affecting the fate of PCA, particularly in the atmosphere and sunlit surface waters. In the atmosphere, PCA reacts with photochemically-produced hydroxyl radicals, with an estimated half-life of 9.8 to 15 days.[2][6] In aqueous systems, direct photolysis of the parent compound, PCP, can occur, and it is expected that PCA would also be susceptible to photodegradation, likely involving dechlorination reactions.[3][10]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of the environmental fate and transport of this compound.

Analysis of this compound in Soil and Sediment

This protocol is adapted from established methods for the analysis of persistent organic pollutants in solid matrices.[11][12][13][14]

Objective: To extract, clean up, and quantify this compound in soil and sediment samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Soil/sediment sample

-

Anhydrous sodium sulfate (B86663)

-

Hexane (B92381) and acetone (B3395972) (pesticide grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Florisil or silica (B1680970) gel)

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Analytical standard of this compound

Procedure:

-

Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.

-

Extraction:

-

Weigh 10 g of the dried sample into a glass jar.

-

Add anhydrous sodium sulfate to remove residual moisture.

-

Add 40 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Sonicate the mixture for 20 minutes.

-

Allow the solid material to settle and carefully decant the solvent extract.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the solvent extracts.

-

-

Cleanup:

-

Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Condition an SPE cartridge with hexane.

-

Load the concentrated extract onto the SPE cartridge.

-

Elute interfering compounds with a less polar solvent if necessary (optimization may be required).

-

Elute the this compound with a suitable solvent mixture (e.g., a mixture of hexane and dichloromethane).

-

Concentrate the eluate to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS.

-

Use a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

-

Set the oven temperature program to achieve good separation of PCA from other potential contaminants.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for PCA.

-

Quantify the concentration of PCA by comparing its peak area to a calibration curve prepared from analytical standards.

-

Analysis of this compound in Water

This protocol is based on established EPA methods for the analysis of organic compounds in water, utilizing solid-phase extraction and high-performance liquid chromatography.[15][16][17][18]

Objective: To extract, concentrate, and quantify this compound in water samples using high-performance liquid chromatography with a photodiode array detector (HPLC-PDA).

Materials:

-

Water sample

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) and acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

High-performance liquid chromatograph with a photodiode array detector (HPLC-PDA)

-

Analytical standard of this compound

Procedure:

-

Sample Preparation: Filter the water sample through a 0.45 µm filter to remove suspended solids. Acidify the sample to pH 3 with formic acid.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified deionized water.

-

Pass the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

After the entire sample has passed through, wash the cartridge with a small amount of acidified deionized water to remove any remaining salts.

-

Dry the cartridge by passing air or nitrogen through it for several minutes.

-

Elute the retained this compound with a small volume of methanol or acetonitrile.

-

-

HPLC-PDA Analysis:

-

Inject an aliquot of the eluate into the HPLC system.

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient of acetonitrile and acidified water to achieve optimal separation.

-

Monitor the elution of PCA using the photodiode array detector at a wavelength where PCA exhibits strong absorbance.

-

Quantify the concentration of PCA by comparing its peak area to a calibration curve prepared from analytical standards.

-

Aerobic Biodegradation Study in Soil

This protocol is based on the principles outlined in OECD Guideline 307 for the aerobic and anaerobic transformation of chemicals in soil.[19][20]

Objective: To determine the rate of aerobic biodegradation of this compound in soil.

Materials:

-

Freshly collected and sieved soil with known characteristics (pH, organic carbon content, microbial biomass).

-

¹⁴C-labeled this compound.

-

Unlabeled this compound.

-

Incubation vessels (biometer flasks or similar) that allow for the trapping of evolved ¹⁴CO₂.

-

Potassium hydroxide (B78521) (KOH) solution for CO₂ trapping.

-

Scintillation cocktail and liquid scintillation counter.

-

Extraction solvents (e.g., acetonitrile, hexane).

-

Analytical instrumentation for PCA analysis (GC-MS or HPLC).

Procedure:

-

Soil Preparation and Acclimation: Adjust the moisture content of the soil to 40-60% of its water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25 °C) for one to two weeks to allow the microbial community to stabilize.

-

Application of Test Substance: Prepare a stock solution of ¹⁴C-labeled PCA and unlabeled PCA in a minimal amount of a suitable solvent. Apply the solution to the soil to achieve the desired final concentration, ensuring even distribution.

-

Incubation: Place the treated soil into the incubation vessels. Include a trap containing a known amount of KOH solution to capture the evolved ¹⁴CO₂. Set up replicate samples for each time point and control samples (sterilized soil) to assess abiotic degradation.

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate samples.

-

Analyze the KOH traps for ¹⁴CO₂ using liquid scintillation counting to determine the extent of mineralization.

-

Extract the soil samples with an appropriate solvent to determine the concentration of the parent PCA and any major transformation products.

-

Analyze the extracts using GC-MS or HPLC.

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the remaining ¹⁴C.

-

-

Data Analysis: Calculate the half-life of this compound in the soil based on the disappearance of the parent compound over time. Construct a mass balance to account for the distribution of the radiolabel between the parent compound, transformation products, mineralized ¹⁴CO₂, and bound residues.

Conclusion

This compound is a persistent environmental contaminant primarily formed from the microbial methylation of pentachlorophenol. Its physicochemical properties favor sorption to soil and sediment, yet it also possesses the potential for long-range atmospheric transport. The environmental fate of PCA is characterized by a dynamic interplay of microbial transformation, including demethylation back to PCP, and photodegradation. Understanding these processes is crucial for assessing the environmental risks associated with PCA and for developing effective remediation strategies for PCP-contaminated sites. The experimental protocols provided in this guide offer a framework for the accurate quantification and further investigation of the environmental behavior of this important pollutant.

References

- 1. This compound | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. log KOC - ECETOC [ecetoc.org]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. Pentachloroaniline | C6H2Cl5N | CID 10693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Coastal Wiki [coastalwiki.org]

- 8. ccme.ca [ccme.ca]

- 9. researchgate.net [researchgate.net]

- 10. Photocatalytic degradation of pentachlorophenol by N–F–TiO2: identification of intermediates, mechanism involved, genotoxicity and ecotoxicity evaluation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gcms.cz [gcms.cz]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. studylib.net [studylib.net]

Pentachloroanisole Toxicology: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentachloroanisole (PCA), a chlorinated aromatic compound, is primarily encountered as a metabolite of the widely used wood preservative and pesticide, pentachlorophenol (B1679276) (PCP). Its presence in the environment and potential for bioaccumulation necessitate a thorough understanding of its toxicological profile. This technical guide provides an in-depth review of key toxicology studies on PCA, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing critical biological pathways and experimental workflows. The primary metabolic pathway of PCA involves demethylation to the more toxic PCP, a process that significantly influences its toxicokinetics and toxicodynamics.

Acute and Subchronic Toxicity

Acute toxicity studies indicate that this compound possesses significant toxicity upon oral administration. Subchronic exposure has been shown to induce a range of adverse effects, primarily targeting the liver.

Quantitative Acute and Subchronic Toxicity Data

| Species | Strain | Route | Duration | Parameter | Value | Reference |

| Mouse | Oral | LD50 | 8.50 mg/kg | [1] | ||

| Mouse | Intraperitoneal | LD50 | 8.40 mg/kg | [1] | ||

| Rat | F344/N | Gavage | 16 Days | NOAEL | < 100 mg/kg/day | [2] |

| Rat | F344/N | Gavage | 16 Days | LOAEL | 100 mg/kg/day | [2] |

| Mouse | B6C3F1 | Gavage | 16 Days | NOAEL | < 100 mg/kg/day | [2] |

| Mouse | B6C3F1 | Gavage | 16 Days | LOAEL | 100 mg/kg/day | [2] |

Note: In the 16-day studies, mortality was observed at doses of 125 mg/kg and greater in rats and 175 mg/kg and greater in mice.[2]

Experimental Protocols: 16-Day Gavage Studies in Rats and Mice

-

Test Substance: this compound (>99% pure) in corn oil.

-

Species and Groups: Groups of five male and five female F344/N rats and B6C3F1 mice.

-

Dosing: Administered by gavage once per day, 5 days per week, for 16 days.

-

Dose Levels (Rats): 0, 100, 125, 150, 175, or 200 mg/kg body weight.

-

Dose Levels (Mice): 0, 100, 175, 250, 325, or 400 mg/kg body weight.

-

Observations: Clinical signs (e.g., inactivity, dyspnea) and mortality were recorded. Body weights were measured.[2]

Carcinogenicity

Long-term bioassays have been conducted to evaluate the carcinogenic potential of this compound. The results indicate some evidence of carcinogenic activity, particularly in male rats.

Quantitative Carcinogenicity Data

| Species | Strain | Route | Duration | Organ | Finding | Dose | Reference |

| Rat | F344/N (Male) | Gavage | 2 Years | Adrenal Medulla | Increased incidence of benign pheochromocytomas | 40 mg/kg/day | [2] |

| Rat | F344/N (Male) | Gavage | 2 Years | Liver | Increased incidence of hemangiosarcomas | 20 and 40 mg/kg/day | [2] |

| Rat | F344/N (Male & Female) | Gavage | 2 Years | Liver | Increased incidences of hepatocellular cytologic alteration, biliary tract hyperplasia, and Kupffer cell pigmentation | 10, 20, 40 mg/kg (males); 20, 40 mg/kg (females) | [2] |

Experimental Protocol: 2-Year Gavage Bioassay in Rats

-

Test Substance: this compound (>99% pure) in corn oil.

-

Species and Groups: Groups of 70 male and 70 female F344/N rats.

-

Dosing: Administered by gavage.

-

Dose Levels (Males): 0, 10, 20, and 40 mg/kg.

-

Dose Levels (Females): 0, 20, and 40 mg/kg.

-

Observations: Survival, body weight, clinical signs, and histopathological examination of tissues were conducted.[1]

Genotoxicity

This compound has demonstrated mutagenic and clastogenic potential in a variety of in vitro assays.

Summary of Genotoxicity Findings

| Test System | Cell Type | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA1537 | Without S9 | Mutagenic | [2] |

| Bacterial Reverse Mutation Assay | S. typhimurium TA100 | With Rat S9 | Equivocal | [2] |

| Mouse Lymphoma Assay | L5178Y cells | With S9 | Positive for trifluorothymidine resistance | [2] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Induced | [2] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Not induced | [2] |

Reproductive and Developmental Toxicity

Studies have shown that this compound can adversely affect reproductive parameters and fetal development, with some effects observed at doses not maternally toxic.

Quantitative Reproductive and Developmental Toxicity Data

| Species | Strain | Route | Duration | Effect | NOAEL | LOAEL | Reference |

| Rat | Sprague-Dawley | Dietary | 181 days (through mating and pregnancy) | Decrease in number of corpora lutea and embryolethality | 12 mg/kg/day | 41 mg/kg/day | [3] |

| Rat | Sprague-Dawley | Dietary | 181 days (through mating and pregnancy) | Reductions in fetal body weight and crown-rump length (males) | < 4 mg/kg/day | 4 mg/kg/day | [3] |

| Zebrafish | Water | 96 hours | Survival (LC50) | ~1000 µg/L | [4] | ||

| Zebrafish | Water | 72 hours | Hatching Rate (EC50) | ~500 µg/L | [4] |

Experimental Protocol: Developmental Toxicity Study in Rats

-

Test Substance: Purified this compound.

-

Species and Groups: Male and female Sprague-Dawley rats.

-

Dosing: Administered via diet for 181 days, through mating and pregnancy.

-

Dose Levels: 0, 60, 200, or 600 ppm, corresponding to daily intakes of 0, 4, 12, or 41 mg/kg body weight.

-

Observations: Maternal toxicity (body weight, food consumption), reproductive parameters (corpora lutea), and fetal parameters (viability, body weight, crown-rump length, skeletal variations) were evaluated.[3]

Toxicokinetics and Metabolism

A critical aspect of this compound toxicology is its rapid metabolism to pentachlorophenol (PCP). This biotransformation is a key determinant of its overall toxicity profile, as PCP is a known toxicant.

Key Toxicokinetic Parameters

-

Metabolism: PCA is rapidly demethylated to PCP in both rats and mice.[5]

-

Plasma Concentrations: Resulting plasma concentrations of PCP are much higher than that of the parent PCA.[5]

-

Bioavailability: The oral bioavailability of PCA is low in both rats and mice.[5]

-